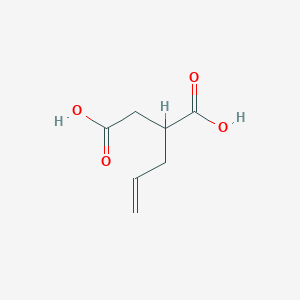
Allylsuccinat
Cat. No. B8345652
Key on ui cas rn:
5754-10-9
M. Wt: 158.15 g/mol
InChI Key: OCXPJMSKLNNYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09139770B2
Procedure details


Water (321 g, 321 mL, 1.78 moles) was placed in a 1 L, 3-neck RBF and briefly vacuumed to remove oxygen. Then allyl succinic anhydride (50 g, 42.7 mL, 357 mmoles) was added and the reaction solution heated to 110 C overnight. The reaction solution was then cooled to room temperature and the volatiles removed from a sample to prepare for FTIR analysis. After confirming the anhydride had been converted to carboxylic acid, the volatiles were removed by vacuum transfer while stirring the reaction solution at 30 C. The reaction flask temperature was maintained with a temperature controller while being monitored using a thin wire thermocouple placed between the heating mantle and reaction flask. As the product began to solidify, the solids were broken up to facilitate drying. After the majority of the water had been removed, the flask was connected directly to the Schlenk line to achieve a pressure <20 mtorr overnight. The product is a white solid (55.6 g, 352 mmoles, 98.5% yield). 1H NMR (DMSO-d6, δ): 2.07 to 2.35 and 2.42 to 2.52 (m, 4H, CH2═CHCH2CH(CO2H)CH2CO2H), 2.66 to 2.74 (m, 1H, CH2CH(CO2H)CH2), 5.00 to 5.09 (m, 2H, CH2═CHCH2) 5.6 to 5.78 (m, 1H, CH2═CHCH2CH). IR (cm−1, diamond): 2300 to 3700 (broad CO2H), 3029 w (sp2 C—H), 2978w, 2921w (sp3 C—H), 1689 s (C═O).


[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Yield
98.5%
Identifiers


|
REACTION_CXSMILES
|
[OH2:1].[CH2:2]([CH:5]1[CH2:10][C:9](=[O:11])[O:8][C:6]1=[O:7])[CH:3]=[CH2:4]>>[CH2:2]([CH:5]([CH2:10][C:9]([OH:8])=[O:11])[C:6]([OH:1])=[O:7])[CH:3]=[CH2:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
321 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
42.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C1C(=O)OC(C1)=O
|
Step Three
[Compound]
|
Name
|
anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring the reaction solution at 30 C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove oxygen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction solution heated to 110 C overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles removed from a sample
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare for FTIR analysis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed by vacuum transfer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction flask temperature was maintained with a temperature controller
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thermocouple placed between the heating mantle and reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to facilitate drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the majority of the water had been removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a pressure <20 mtorr overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C(C(=O)O)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 352 mmol | |
| AMOUNT: MASS | 55.6 g | |
| YIELD: PERCENTYIELD | 98.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
